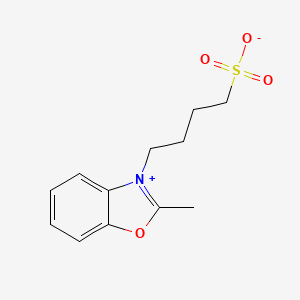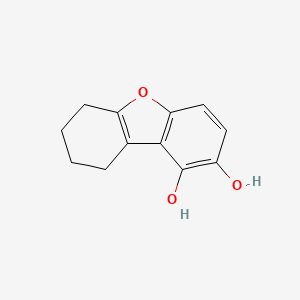
8-Hydroxychlorpromazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of chlorpromazine, a well-known antipsychotic medication. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 8-Hydroxychlorpromazine Hydrochloride involves several steps. One common method starts with 2-chlorophenothiazine as the primary ring and N,N-dimethyl-3-chloropropylamine as the side chain. These react with sodium hydroxide and tetrabutylammonium bromide as condensing agents to form chlorpromazine. The chlorpromazine is then salified with hydrogen chloride to produce chlorpromazine hydrochloride . The specific conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
8-Hydroxychlorpromazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It is used in the production of other chemical compounds and in quality control processes.
Mecanismo De Acción
The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .
Comparación Con Compuestos Similares
8-Hydroxychlorpromazine Hydrochloride is unique compared to other phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: The parent compound, widely used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Each of these compounds has unique pharmacological profiles and applications, making this compound a valuable addition to the phenothiazine family.
Propiedades
Número CAS |
51938-10-4 |
|---|---|
Fórmula molecular |
C17H20Cl2N2OS |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H |
Clave InChI |
FJEAGKRVYJSHKN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
SMILES canónico |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
Sinónimos |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



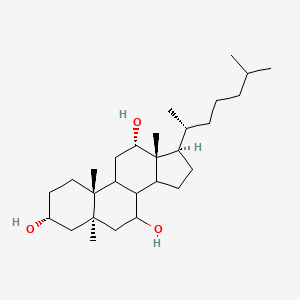
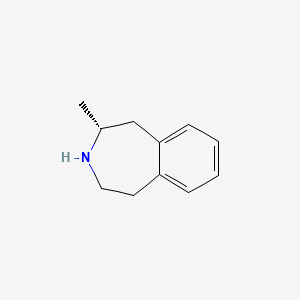
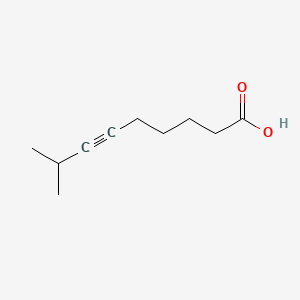
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
![[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B571420.png)
![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)
![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
